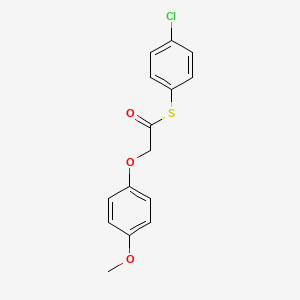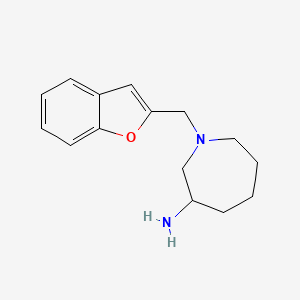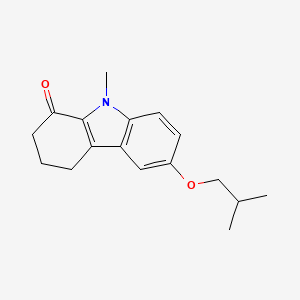
S-(4-chlorophenyl) (4-methoxyphenoxy)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "S-(4-chlorophenyl) (4-methoxyphenoxy)ethanethioate" often involves regiospecific reactions, where the correct identification of regioisomers is crucial and can sometimes only be achieved through crystallographic analysis. For instance, the synthesis of similar chlorophenyl and methoxyphenyl compounds has demonstrated the importance of precise structural determination to ensure the desired product is obtained (Kumarasinghe, Hruby, & Nichol, 2009). These processes highlight the intricate nature of synthesizing such compounds, which often involves multiple steps, each critical to achieving the final product's purity and structural integrity.
Molecular Structure Analysis
The molecular structure and spectroscopic data of compounds closely related to "this compound" have been thoroughly investigated using density functional theory (DFT) calculations, providing insights into their geometry, vibrational spectra, and fundamental vibrations. Studies have shown the ability to calculate molecular parameters like bond lengths and angles with high precision, offering a deeper understanding of the compound's structural framework (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
The reactivity of similar compounds has been explored through various chemical reactions, demonstrating their versatility in synthetic chemistry. For example, the photogeneration and reactivity of cations derived from 4-chlorophenol and 4-chloroanisole have been studied, showcasing their potential in forming arylated products through cationic mechanisms (Protti, Fagnoni, Mella, & Albini, 2004). Such insights are crucial for understanding how these compounds can be utilized in synthetic pathways to generate new molecules.
Physical Properties Analysis
The physical properties of compounds within this chemical family, such as crystallization behavior and hydrogen-bond formation, have been examined to understand their solid-state characteristics better. Studies on closely related compounds have shown the formation of hydrogen-bonded dimers and the impact of molecular conformation on crystal packing, shedding light on the factors influencing their physical stability and solubility (Zhang, Qin, Wang, & Qu, 2007).
Chemical Properties Analysis
The chemical properties, such as the electronic structure and intramolecular interactions of compounds similar to "this compound," have been a focus of study. Techniques like molecular docking, quantum chemical calculations, and spectroscopic methods have been employed to predict biological effects, understand molecular electrostatic potentials, and analyze the intramolecular charge transfer. These studies provide a comprehensive view of the compound's reactivity and potential chemical behavior (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Propriétés
IUPAC Name |
S-(4-chlorophenyl) 2-(4-methoxyphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3S/c1-18-12-4-6-13(7-5-12)19-10-15(17)20-14-8-2-11(16)3-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIHFDJASTOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8-[(benzyloxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604047.png)

![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzohydrazide](/img/structure/B5604056.png)

![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)
![2-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5604078.png)
![2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)


![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)
![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)

![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)